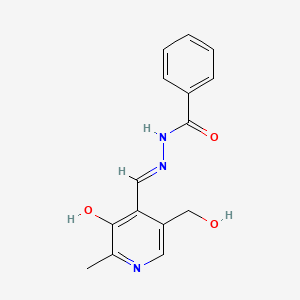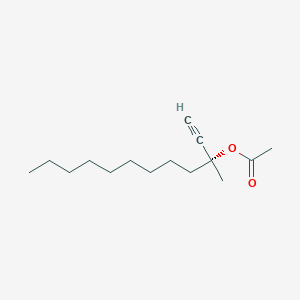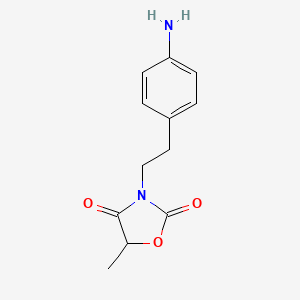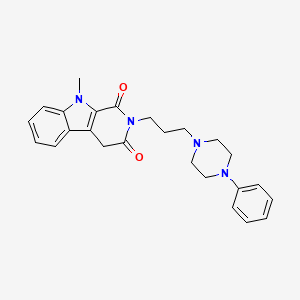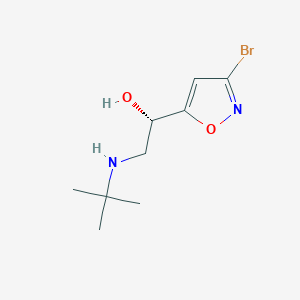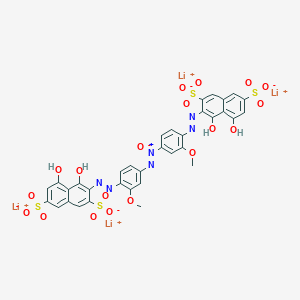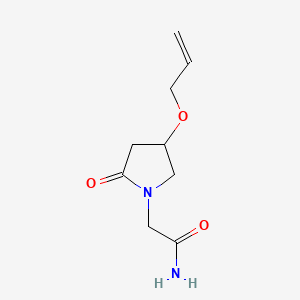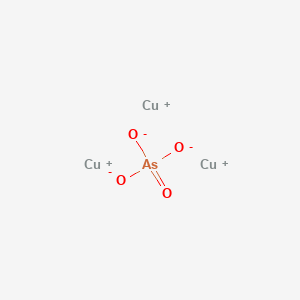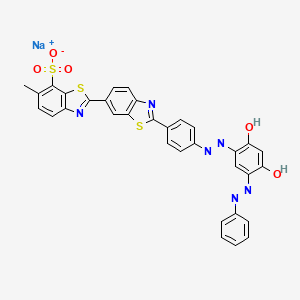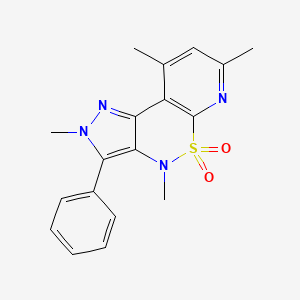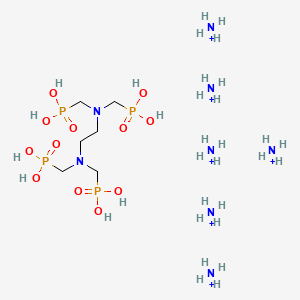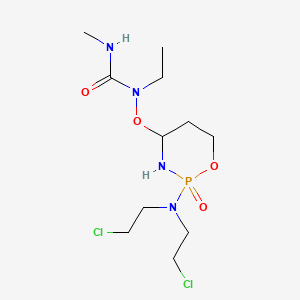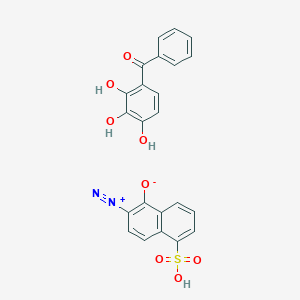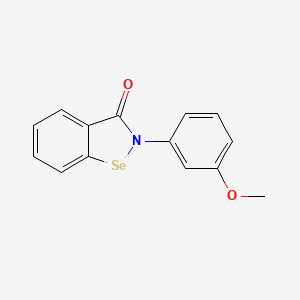
1,2-Benzisoselenazol-3(2H)-one, 2-(3-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzisoselenazol-3(2H)-one, 2-(3-methoxyphenyl)- is a selenium-containing heterocyclic compound. Selenium compounds are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. This compound, in particular, may exhibit interesting biological activities due to the presence of selenium and the methoxyphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 2-(3-methoxyphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 3-methoxyphenylamine with selenium dioxide and a suitable carbonyl compound under acidic or basic conditions to form the desired heterocycle.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzisoselenazol-3(2H)-one, 2-(3-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the compound into selenol or other reduced forms.
Substitution: The methoxy group or other positions on the aromatic ring can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield selenoxides, while substitution reactions could introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential antioxidant or enzyme inhibitor due to the presence of selenium.
Medicine: Possible therapeutic agent for diseases where oxidative stress is a factor.
Industry: Used in the development of materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 2-(3-methoxyphenyl)- likely involves interactions with biological molecules through its selenium atom. Selenium can mimic sulfur in biological systems, potentially inhibiting enzymes or interacting with proteins and nucleic acids. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Ebselen: Another selenium-containing compound with antioxidant properties.
Selenocysteine: The 21st amino acid, known for its role in redox biology.
Selenomethionine: A selenium analog of methionine, used in protein synthesis.
Uniqueness
1,2-Benzisoselenazol-3(2H)-one, 2-(3-methoxyphenyl)- is unique due to its specific structure, which combines the properties of selenium with the methoxyphenyl group. This combination may result in distinct biological activities and chemical reactivity compared to other selenium compounds.
Propiedades
Número CAS |
81743-98-8 |
|---|---|
Fórmula molecular |
C14H11NO2Se |
Peso molecular |
304.21 g/mol |
Nombre IUPAC |
2-(3-methoxyphenyl)-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C14H11NO2Se/c1-17-11-6-4-5-10(9-11)15-14(16)12-7-2-3-8-13(12)18-15/h2-9H,1H3 |
Clave InChI |
KBYCKXXXKHZZIE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3[Se]2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


